molecular formula C23H34O3 B1202255 11beta-Hydroxy-6alpha,11-dimethylprogesterone CAS No. 2668-68-0

11beta-Hydroxy-6alpha,11-dimethylprogesterone

Cat. No. B1202255
CAS RN: 2668-68-0
M. Wt: 358.5 g/mol
InChI Key: NVFLFMSIUUPFBG-XMYKTDNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11beta-Hydroxy-6alpha,11-dimethylpregn-4-ene-3,20-dione is a corticosteroid hormone.

Scientific Research Applications

Androgen Response Modulation

  • 7alpha,11beta-Dimethyl-19-nortestosterone, a structurally related compound, has been identified as a potent and selective androgen response modulator. It exhibits enhanced androgen receptor binding and androgenic activity, with a favorable anabolic:androgenic ratio (Cook & Kepler, 2005).

Inhibition of 11β-Hydroxysteroid Dehydrogenase

  • Studies on endogenous selective inhibitors of 11β-hydroxysteroid dehydrogenase isoforms from adrenal origin have highlighted the importance of 11β-hydroxy steroids. Specific compounds, including 11beta-OH-progesterone, show potent inhibitory properties, demonstrating the relevance of 11β-hydroxy steroids in managing diseases involving 11β-HSD isoenzymes (Latif et al., 2005).

Aromatase Inhibition and Hormonal Therapy

  • Research on Dimethandrolone (7α,11β-dimethyl-19-nortestosterone) and 11β-methyl-19-nortestosterone has shown their potential for hormonal therapy in men. These compounds, structurally similar to 11beta-Hydroxy-6alpha,11-dimethylprogesterone, do not convert to aromatic A-ring products, indicating their relevance in hormonal therapies without the risk of increased estrogen levels (Attardi et al., 2008).

Identification of Steroid Derivatives

  • The identification of monohydroxy progesterone derivatives like 11alpha-hydroxyprogesterone and 9alpha-hydroxyprogesterone, highlights the pharmaceutical importance of hydroxylated progesterone derivatives. These findings underscore the significance of 11beta-hydroxy steroids in the development of novel pharmaceutical agents (Lisurek et al., 2004).

Corticosteroid Metabolic Profiling

  • The urinary corticosteroid metabolic profile of the mouse, involving 11beta-hydroxy and 11-carbonyl series, illustrates the metabolic transformations of steroids like 11beta-hydroxysteroids. This research contributes to our understanding of steroid metabolism and its implications in various physiological processes (Shackleton et al., 2008).

11beta-HSD as a Pharmacokinetic Determinant

  • The 11beta-hydroxysteroid dehydrogenase system, involving compounds like 11beta-hydroxysteroids, is a key determinant for the efficacy of synthetic mineralocorticoids and glucocorticoids. Understanding its role can guide optimized steroid therapy (Diederich et al., 2002).

properties

CAS RN

2668-68-0

Product Name

11beta-Hydroxy-6alpha,11-dimethylprogesterone

Molecular Formula

C23H34O3

Molecular Weight

358.5 g/mol

IUPAC Name

(6S,8S,9S,10R,11S,13S,14S,17S)-17-acetyl-11-hydroxy-6,10,11,13-tetramethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C23H34O3/c1-13-10-16-18-7-6-17(14(2)24)22(18,4)12-23(5,26)20(16)21(3)9-8-15(25)11-19(13)21/h11,13,16-18,20,26H,6-10,12H2,1-5H3/t13-,16-,17+,18-,20-,21-,22+,23-/m0/s1

InChI Key

NVFLFMSIUUPFBG-XMYKTDNUSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@H]([C@]3(C[C@]([C@@H]2[C@@]4(C1=CC(=O)CC4)C)(C)O)C)C(=O)C

SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)(C)O)C)C(=O)C

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)(C)O)C)C(=O)C

Other CAS RN

2668-68-0

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11beta-Hydroxy-6alpha,11-dimethylprogesterone
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Reactant of Route 6
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